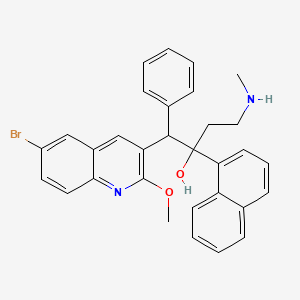
rac-N-DesmethylBedaquiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-N-DesmethylBedaquiline is a derivative of bedaquiline, a diarylquinoline compound used in the treatment of multidrug-resistant tuberculosis (MDR-TB). This compound is formed by the demethylation of bedaquiline and retains some of its pharmacological properties. It is primarily used in research settings to study the pharmacokinetics and metabolism of bedaquiline .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-DesmethylBedaquiline involves the demethylation of bedaquiline. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in laboratory settings for research purposes. The process involves precise control of reaction conditions to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions
rac-N-DesmethylBedaquiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce more reduced forms of the compound .
科学研究应用
rac-N-DesmethylBedaquiline is primarily used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of bedaquiline. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of bedaquiline derivatives.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of bedaquiline in living organisms.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug resistance mechanisms in tuberculosis treatment.
Industry: Utilized in the development and validation of analytical methods for quality control and regulatory purposes
作用机制
rac-N-DesmethylBedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase enzyme, similar to bedaquiline. This inhibition disrupts the production of ATP, which is essential for the energy metabolism of Mycobacterium tuberculosis. The compound binds to the c subunit of the ATP synthase enzyme, preventing its rotation and thereby inhibiting ATP synthesis .
相似化合物的比较
Similar Compounds
Bedaquiline: The parent compound, used in the treatment of MDR-TB.
N-DesmethylBedaquiline: Another demethylated derivative of bedaquiline.
Other Diarylquinolines: Compounds with similar structures and mechanisms of action.
Uniqueness
rac-N-DesmethylBedaquiline is unique due to its specific demethylation, which alters its pharmacokinetic and metabolic properties compared to bedaquiline. This makes it a valuable tool for studying the metabolism and mechanism of action of bedaquiline and its derivatives .
属性
IUPAC Name |
1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBOQBZOZDRXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
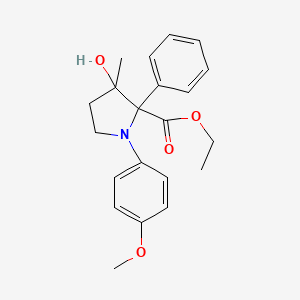
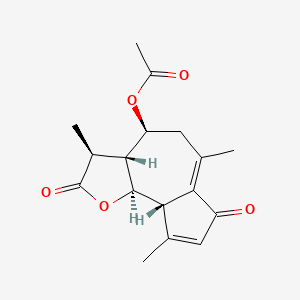
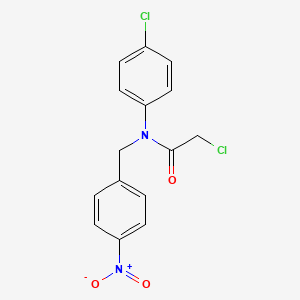
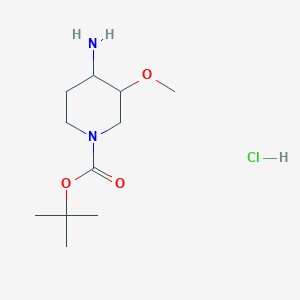


![N,N-diethyl-10,30a-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-amine](/img/structure/B12303764.png)
![10,25-Dimethoxy-15-methyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.218,21.18,12.027,31.016,35]heptatriaconta-1(30),3(37),4,6(36),8(35),9,11,18,20,24,26,31,33-tridecaene-9,32-diol;dihydrochloride](/img/structure/B12303771.png)
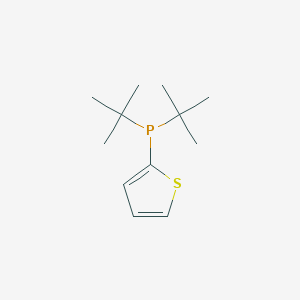
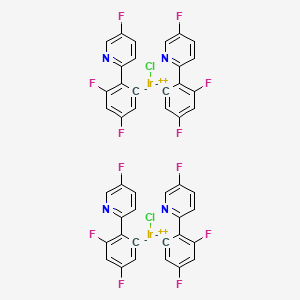
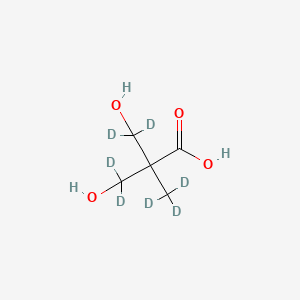
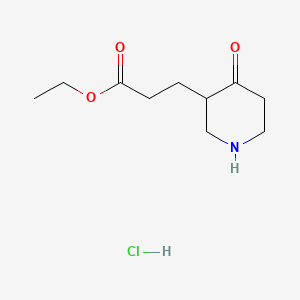

![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)
